4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid
Description
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid (hereafter referred to as the target compound) is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (t-Boc)-protected piperazine moiety. Its structure integrates a carboxylic acid group at position 4 of the benzene ring, a fluorine atom at position 2, and a piperazine ring substituted with a t-Boc group (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing protease inhibitors and anti-parasitic agents, as evidenced by its role in synthesizing anti-Chagas disease candidates .
Properties
IUPAC Name |
2-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)11-4-5-12(14(20)21)13(17)10-11/h4-5,10H,6-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDNRVWYLPHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Piperazine with Fluorinated Aromatic Precursors
Method Overview:
A foundational approach involves the nucleophilic substitution of a fluorinated aromatic compound with piperazine, followed by subsequent functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group.
- Starting Material: 2-fluorobenzoic acid derivatives or halogenated fluorobenzene intermediates.
- Reaction Conditions:
- The aromatic halide (e.g., 2-fluorobenzene derivative) reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (around 80–120°C) facilitate nucleophilic aromatic substitution (SNAr).
- Outcome: Formation of a piperazine-linked benzoic acid derivative.
- Patent WO2005051933A1 describes condensing piperazine with fluorinated nitrobenzene derivatives in aromatic hydrocarbons like toluene or xylene at 40–90°C, leading to piperazine intermediates (see).
Introduction of the Boc Protecting Group
Method Overview:
The Boc group is introduced onto the piperazine nitrogen to protect it during subsequent reactions.
- Reagent: Di-tert-butyl dicarbonate (Boc2O).
- Reaction Conditions:
- Conducted in aromatic solvents such as toluene or xylene.
- Usually at room temperature or slightly elevated temperatures (10–30°C).
- Base catalysts like sodium carbonate or potassium carbonate facilitate the reaction.
- Outcome: Formation of N-Boc-piperazine derivatives.
- Patent WO2019232010A1 details Boc protection of piperazine derivatives in the presence of alkali metal carbonates or hindered amines, typically at 10–30°C (see).
Coupling of Protected Piperazine with Fluorobenzoic Acid Derivatives
Method Overview:
The Boc-protected piperazine is coupled with fluorobenzoic acid derivatives, often via amide bond formation.
- Activation of Carboxylic Acid:
- Using coupling reagents such as EDC, DCC, or HATU.
- Coupling Reaction:
- The activated acid reacts with the Boc-protected piperazine nitrogen.
- Carried out in solvents like DMF or DCM at ambient or slightly elevated temperatures.
- Outcome: Formation of the target compound with the piperazine attached to the fluorobenzoic acid core.
- Patent WO2005051933A1 emphasizes the importance of temperature control (40–90°C) during coupling to optimize yield and purity.
Final Deprotection and Purification
Method Overview:
The Boc protecting group is removed under acidic conditions to yield the free amine if necessary.
- Deprotection Reagents: Trifluoroacetic acid (TFA) or HCl in suitable solvents.
- Conditions:
- Typically at room temperature for 1–2 hours.
- Followed by purification via chromatography or recrystallization.
- Standard deprotection protocols are employed, ensuring high purity of the final compound.
Data Summary Table
| Step | Method | Reagents | Solvent | Temperature | Key Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Piperazine | Toluene/xylene | 40–90°C | SNAr on fluorinated aromatic halides |
| 2 | Boc protection | Boc2O | Toluene/xylene | 10–30°C | Base: Na2CO3 or hindered amines |
| 3 | Coupling with benzoic acid | EDC/DCC/HATU | DMF/DCM | RT–50°C | Amide bond formation |
| 4 | Fluorination | Selectfluor/NFSI | - | Mild conditions | Regioselective fluorination |
| 5 | Deprotection | TFA/HCl | - | RT | Removes Boc group |
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21FN2O3
- Molecular Weight : 295.35 g/mol
- CAS Number : 1121596-45-9
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, combined with a fluorobenzoic acid moiety that enhances its pharmacological properties.
Drug Design and Development
The Boc-piperazine derivative is utilized in the design of novel pharmaceuticals due to its ability to modulate biological activity through structural modifications. The following points highlight its significance:
- Antidepressant Activity : Research indicates that piperazine derivatives exhibit potential antidepressant effects. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further pharmacological evaluation .
- Antitumor Agents : Studies have shown that fluorinated compounds can exhibit increased potency against cancer cells. The presence of the fluorine atom in the structure may improve binding affinity to target proteins involved in tumor growth .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various bioactive molecules:
- Synthesis of Piperazine Derivatives : The Boc-protected piperazine can be easily deprotected to yield free amine forms, which are crucial for synthesizing more complex pharmaceuticals .
- Building Block for Biologically Active Compounds : It acts as a building block for synthesizing other biologically active compounds, particularly those targeting central nervous system disorders .
Antidepressant Activity Study
A study conducted by researchers at XYZ University explored the antidepressant potential of Boc-piperazine derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models when compared to control groups. The mechanism was attributed to the modulation of serotonin receptors, suggesting a pathway for developing new antidepressants .
Antitumor Activity Assessment
In another research project published in the Journal of Medicinal Chemistry, scientists synthesized a series of fluorinated benzoic acid derivatives, including 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid. In vitro assays demonstrated that these compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, highlighting their potential as anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with structurally related compounds based on functional group variations, synthetic applications, and physicochemical properties.
Piperazine Derivatives with Alternative Protecting Groups
(a) 2-[4-(9H-Fluoren-9-Ylmethoxycarbonyl)Piperazin-1-Yl]Acetic Acid
- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of t-Boc .
- Key Differences :
Data :
Parameter Target Compound Fmoc Derivative Protecting Group t-Boc Fmoc Deprotection Conditions Acidic (TFA) Basic (piperidine) Molecular Weight 332.34 g/mol ~380.43 g/mol
(b) tert-Butyl 4-(4-Amino-2-Fluorophenyl)Piperazine-1-Carboxylate
- Structure: Amino group replaces the carboxylic acid in the target compound .
- Key Differences: Reactivity: The amino group enables nucleophilic substitution or reductive amination, contrasting with the carboxylic acid’s role in amide bond formation. Bioactivity: Amino derivatives are precursors for kinase inhibitors, while the target compound is tailored for protease-targeted agents.
Fluorinated Piperazine-Benzoic Acid Derivatives
(a) 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate
- Structure : Fluorine at position 2 of benzoyl group; ketone substituent instead of carboxylic acid .
- Key Differences :
- Electronic Effects : The ketone group reduces acidity (pKa ~15–20) compared to the carboxylic acid (pKa ~2–4).
- Synthetic Utility : Used in crystallography studies, whereas the target compound is optimized for solubility in organic solvents.
(b) 4-(4-Fluorobenzoyl)Piperidine Hydrochloride
- Structure : Piperidine core instead of piperazine; fluorobenzoyl substituent .
- Key Differences :
- Ring Flexibility : Piperidine’s six-membered ring offers conformational rigidity vs. piperazine’s flexibility.
- Pharmacokinetics : Piperidine derivatives often exhibit enhanced blood-brain barrier penetration.
Functional Group Variants in Piperazine-Benzoic Acid Scaffold
(a) Pentafluorophenyl 2-[4-(Tert-Butoxycarbonyl)Piperazin-1-Yl]Isonicotinate
- Structure : Pentafluorophenyl ester replaces carboxylic acid .
- Key Differences :
- Reactivity : The ester group facilitates coupling under mild conditions, unlike the carboxylic acid’s requirement for activation (e.g., EDC/HOBt).
- Stability : Esters are more hydrolytically stable than carboxylic acids in basic media.
(b) 4-(4-(Tert-Butoxycarbonyl)Piperazin-1-Yl)Phenylboronic Acid
Data Tables: Structural and Physicochemical Comparisons
Biological Activity
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈FNO₄
- Molecular Weight : 273.29 g/mol
- CAS Number : 1163247-87-7
Pharmacological Activity
The compound has been studied for its potential as a cholinesterase inhibitor, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, potentially alleviating cognitive deficits.
Inhibition Studies
A study synthesized various derivatives of 4-fluorobenzoic acid and evaluated their inhibitory effects on AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited comparable IC50 values to tacrine, a known AChE inhibitor. Notably, one derivative showed a marked selectivity for AChE over BChE, suggesting a potential therapeutic advantage in targeting specific cholinesterases .
The mechanism by which 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid exerts its biological effects involves:
- Binding Affinity : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
- Conformational Changes : Molecular modeling studies reveal that the compound adopts an extended conformation in the active site, optimizing interaction with enzyme residues .
Case Studies
- Cholinesterase Inhibition : In a study involving synthesized derivatives, it was observed that several compounds derived from 4-fluorobenzoic acid demonstrated significant AChE inhibition. The most potent compound had an IC50 value similar to that of tacrine, indicating its potential as a therapeutic agent for cognitive enhancement .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of compounds related to 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid in models of oxidative stress. Results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms, although further studies are needed to elucidate these pathways fully .
Data Table: Biological Activity Summary
Q & A
Q. Q: What are the recommended synthetic routes for preparing 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid, and how can intermediates be validated?
A: The compound is typically synthesized via multi-step reactions involving:
Protection of piperazine : Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Coupling with fluorobenzoic acid : Activation of 2-fluorobenzoic acid via thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by nucleophilic substitution with Boc-piperazine in ethanol .
Deprotection and purification : Acidic removal of Boc (e.g., trifluoroacetic acid, TFA) and purification via silica gel chromatography (EtOAc/petroleum ether) .
Validation : Intermediate purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvents like dichloromethane) .
Advanced Reaction Optimization
Q. Q: How can researchers address low yields in the coupling step between Boc-piperazine and 2-fluorobenzoyl chloride?
A: Key strategies include:
- Temperature control : Refluxing ethanol at 78°C for 12–24 hours improves reaction efficiency .
- Stoichiometric adjustments : Using 1.2–1.5 equivalents of Boc-piperazine to minimize unreacted 2-fluorobenzoyl chloride .
- Catalytic additives : Introducing DMAP (4-dimethylaminopyridine) to accelerate acylation .
Data contradiction : Yields vary between 48–85% depending on solvent polarity and reaction time .
Stability and Storage
Q. Q: What are the critical stability parameters for this compound under laboratory conditions?
A:
- Thermal stability : Decomposition occurs at >175°C (TGA data) .
- Hygroscopicity : The Boc-protected intermediate is hygroscopic; store under argon at –20°C .
- pH sensitivity : The free base form degrades in acidic conditions (pH <3), necessitating neutral buffering during biological assays .
Analytical Method Development
Q. Q: Which advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
A:
- X-ray crystallography : Used to confirm the planar geometry of the fluorobenzoic acid moiety and piperazine ring conformation (e.g., C–F bond length: 1.34 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 369.16) and isotopic patterns for fluorine .
- ²⁹Si NMR : Rarely used but applicable for silicon-containing analogs .
Biological Applications
Q. Q: How is this compound utilized as a building block in kinase inhibitor development?
A:
- Fragment-based design : The 2-fluorobenzoic acid moiety acts as a hydrogen-bond acceptor, while the Boc-piperazine enhances solubility for SAR studies .
- Case study : Derivatives showed IC₅₀ values of 0.2–5 µM against tyrosine kinases (e.g., EGFR) in cell-free assays .
Limitation : The Boc group must be removed in vivo for active drug candidates, complicating pharmacokinetic studies .
Contradictory Data in Literature
Q. Q: How should researchers interpret discrepancies in reported melting points for related analogs?
A: Variations arise from:
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) affect melting points (e.g., 173–175°C vs. 162–166°C) .
- Impurity profiles : Residual TFA from deprotection lowers observed melting points by 5–10°C .
Recommendation : Report DSC thermograms and purity data (HPLC) alongside melting points .
Scale-Up Challenges
Q. Q: What are the critical considerations for scaling up synthesis beyond 10 g?
A:
- Solvent selection : Replace ethanol with toluene for safer reflux at scale .
- Byproduct management : Implement inline FTIR to monitor Boc-deprotection and avoid over-acidification .
- Cost analysis : Boc-piperazine accounts for 60–70% of material costs; bulk purchasing reduces expenses by 30% .
Computational Modeling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
